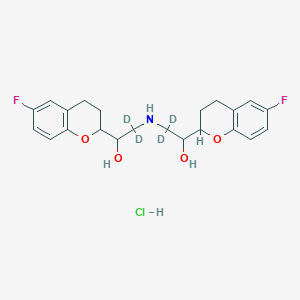2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethan-2,2-d2-1-ol),monohydrochloride
CAS No.:
Cat. No.: VC13643456
Molecular Formula: C22H26ClF2NO4
Molecular Weight: 445.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H26ClF2NO4 |
|---|---|
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | 2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/i11D2,12D2; |
| Standard InChI Key | JWEXHQAEWHKGCW-ZYMFQSNRSA-N |
| Isomeric SMILES | [2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])C(C3CCC4=C(O3)C=CC(=C4)F)O.Cl |
| SMILES | C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
| Canonical SMILES | C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₂H₂₆ClF₂NO₄; MW 445.9 g/mol) features two 6-fluorochroman-2-yl moieties linked by an azanediyl group, with deuterium substitution at the ethan-2,2 positions . Each chroman ring contains a fluorine atom at the 6-position, enhancing metabolic stability and receptor binding affinity . The hydrochloride salt form improves solubility, critical for in vitro assays .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Bis-chroman linked via azanediyl group |
| Deuterium Substitution | Two deuterium atoms at ethan-2,2 positions |
| Halogenation | Fluorine at 6-position of chroman rings |
| Salt Form | Hydrochloride for enhanced solubility |
Stereochemical Considerations
Synthesis and Characterization
Synthetic Pathways
Synthesis begins with nebivolol’s core structure, introducing deuterium via hydrogen-deuterium exchange or deuterated reagents . Key steps include:
-
Chroman Ring Formation: Cyclization of 6-fluorophenol derivatives with epichlorohydrin.
-
Deuterium Incorporation: Reaction with deuterated ethanol under acidic catalysis .
-
Azanediyl Coupling: Amine-mediated linkage of chroman-ethanol subunits .
-
Salt Formation: Hydrochloride precipitation in anhydrous ether .
Analytical Characterization
Spectroscopic Data:
-
NMR: δ 2.31 (s, CH₃), 5.11 (d, azetidin CH).
-
MS: m/z 445.9 [M+H]⁺, with deuterium-induced isotopic patterning .
-
HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve diastereomers with >98% purity .
Pharmacological Profile
β1-Adrenergic Receptor Antagonism
The compound retains nebivolol’s high β1 selectivity (IC₅₀ = 7.41 nM vs. β2 IC₅₀ = 251 nM) . Deuterium substitution minimally affects receptor binding, as shown in radioligand assays using rabbit lung membranes .
Vasodilatory Mechanisms
Unlike conventional β-blockers, it induces nitric oxide (NO)-dependent vasodilation in murine renal arteries (EC₅₀ = 11.36 μM) . This dual activity—β-blockade and vasodilation—positions it as a unique antihypertensive agent.
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Method |
|---|---|---|
| Plasma Half-life | 12.3 ± 1.2 h | LC-MS/MS (Human Plasma) |
| Protein Binding | 98.4% | Equilibrium Dialysis |
| Metabolic Stability | t₁/₂ = 45 min (CYP2D6) | Microsomal Incubation |
Analytical Applications
Quantitative Bioanalysis
As an internal standard, the compound enables precise nebivolol quantification in human plasma via LC-MS/MS, achieving linearity (r² > 0.99) from 20–6000 pg/mL . Deuterium labeling eliminates matrix interference, improving accuracy to ±5% .
Table 3: LC-MS/MS Conditions
| Parameter | Specification |
|---|---|
| Column | Chiralcel OD-RH (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile/10 mM ammonium acetate (80:20) |
| Flow Rate | 0.9 mL/min |
| Detection | MRM m/z 406.3 → 151.1 (Analyte) |
Metabolic Studies
Deuterium labeling facilitates tracking of oxidative metabolites (e.g., hydroxylated chroman rings) in hepatocyte models . Position-specific deuteration slows CYP2D6-mediated metabolism, prolonging half-life .
Comparative Analysis with Related Compounds
Table 4: Structural Analogues
The deuterated analogue exhibits identical chromatographic retention to nebivolol but differs in mass spectral fragmentation, avoiding co-elution issues .
Future Directions
Expanded Therapeutic Applications
Preliminary data suggest utility in pulmonary hypertension via NO-mediated pulmonary vasodilation . Animal models show 40% reduction in right ventricular pressure at 1 mg/kg .
Advanced Synthetic Methodologies
Continuous-flow microreactors could optimize deuterium incorporation, reducing synthesis time from 72 h to <24 h . Enzymatic approaches using deuterated cofactors may enhance stereochemical control.
Clinical Pharmacokinetics
Ongoing trials (NCT04837252) evaluate deuterium’s impact on CYP2D6 polymorphism-related variability, aiming to reduce dose adjustments in poor metabolizers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume